molecular formula C6H2F3NS B2760804 5-(Trifluoromethyl)thiophene-2-carbonitrile CAS No. 1260670-70-9

5-(Trifluoromethyl)thiophene-2-carbonitrile

Cat. No.: B2760804
CAS No.: 1260670-70-9
M. Wt: 177.14
InChI Key: AMQFMQSJBQPVCM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiophene-2-carbonitrile is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2-carbonitrile typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by the addition of a cyano group. One common method involves the reaction of 2-thiophenecarbonitrile with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the trifluoromethyl group makes the thiophene ring more reactive towards electrophiles.

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various substituted thiophenes.

Scientific Research Applications

5-(Trifluoromethyl)thiophene-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyano group can form hydrogen bonds and participate in nucleophilic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Uniqueness: 5-(Trifluoromethyl)thiophene-2-carbonitrile is unique due to the combination of the trifluoromethyl and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields, including organic synthesis, materials science, and pharmaceuticals.

Properties

IUPAC Name

5-(trifluoromethyl)thiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQFMQSJBQPVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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